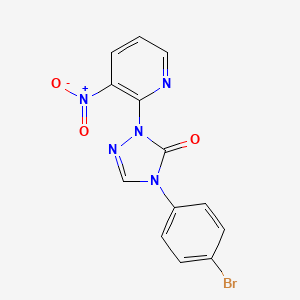
4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-BPTPN, is a novel compound that has been developed as a potential therapeutic agent for a variety of medical applications. 4-BPTPN is a synthetic compound composed of four bromophenyl rings and two nitro-pyridinyl rings, and contains a 1,2,4-triazol-3-one nucleus. This compound has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related pyridyltriazole ligands bearing a 4-substituted phenyl arm has been explored, with a focus on understanding the influence of different substituents (nitro-, chloro-, or aminophenyl moieties) on the geometry and electronic properties of the resulting compounds. Tricarbonylrhenium complexes derived from these ligands were studied for their structural features and photophysical properties, revealing the impact of the substituent on luminescence and electronic characteristics (Wolff et al., 2013).
Chemical Reactivity and Rearrangements
Research on 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, has shown the ability of these compounds to undergo rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine. The presence of a 4-bromophenyl group influences the formation of these products, highlighting the compound's role in synthetic organic chemistry and the potential for creating diverse molecular structures (Khalafy et al., 2002).
Molecular Docking and Biological Activity
A novel triazole derivative structurally similar to the query compound has been synthesized and analyzed for its structural, spectroscopic, and electronic properties. This research extended to evaluating the compound's antioxidant activity and its potential biological applications. Molecular docking studies have suggested its interaction with SARS-CoV-2 main protease, indicating potential therapeutic applications (Alaşalvar et al., 2021).
Luminescent Materials for Explosive Detection
The synthesis of luminescent covalent-organic polymers (COPs) incorporating similar structural motifs has been explored for the detection of nitroaromatic explosives. These materials exhibit high sensitivity and selectivity for tracing explosives like picric acid (PA) and trinitrotoluene (TNT), demonstrating the compound's relevance in developing advanced materials for security applications (Xiang & Cao, 2012).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(3-nitropyridin-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O3/c14-9-3-5-10(6-4-9)17-8-16-18(13(17)20)12-11(19(21)22)2-1-7-15-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQWGMUTWEUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

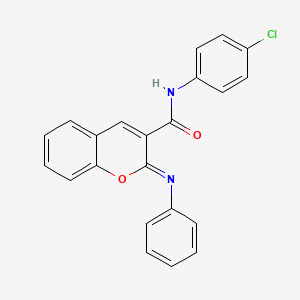
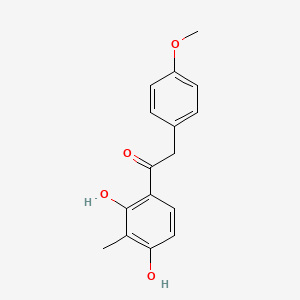
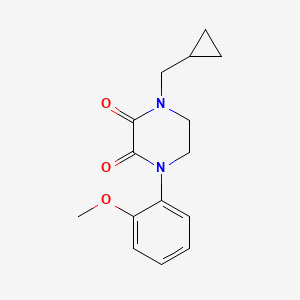


![(1R,5S)-8-(thiophen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2736397.png)

![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)
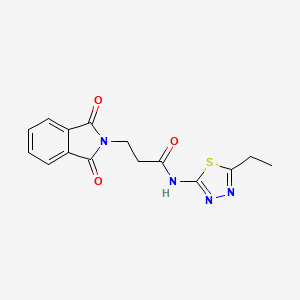
![7-allyl-6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2736403.png)
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)
![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)